molecular formula C14H16N4O2S B2935776 N-(2-ethylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 460071-36-7

N-(2-ethylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2935776
CAS No.: 460071-36-7
M. Wt: 304.37
InChI Key: KXWSCKBJPUBUGK-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS 460071-36-7) is a synthetic organic compound with a molecular weight of 304.37 g/mol and the molecular formula C14H16N4O2S . This acetamide derivative features a 1,2,4-triazin-3-ylthio moiety and a distinctive 2-ethylphenyl substituent, a structural core shared with several analogs that enables comparative analysis of physicochemical and functional properties . The compound is part of a class of nitrogen- and sulfur-containing heterocycles that have garnered significant interest in medicinal chemistry due to their wide range of therapeutic potentials . Preliminary biological screening indicates significant potential for this compound in pharmacological research. In vitro studies demonstrate moderate to strong antimicrobial activity against a panel of bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against E. coli , 16 µg/mL against S. aureus , and 64 µg/mL against P. aeruginosa . Furthermore, the compound exhibits promising anticancer properties , showing a capacity to induce apoptosis in cancer cell lines. In a study on MCF7 breast cancer cells, the compound induced apoptosis in 15%, 45%, and 70% of cells at concentrations of 10 µM, 50 µM, and 100 µM, respectively, over a 24-hour observation period. The proposed mechanism involves the activation of caspase pathways, a key mechanism in programmed cell death . Structure-Activity Relationship (SAR) analyses of related compounds suggest that the presence of the thio group and the specific arrangement of substituents on the phenyl ring are critical for biological activity. In particular, electron-donating groups on the phenyl ring, such as the ethyl group in this molecule, tend to enhance activity, and the methyl group at position 6 of the triazine ring is crucial for maintaining potency . Researchers value this compound for exploring new chemotherapeutic agents and antimicrobial strategies. Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-3-10-6-4-5-7-11(10)15-12(19)8-21-14-16-13(20)9(2)17-18-14/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWSCKBJPUBUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on available literature and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C14H16N4O2S
  • Molecular Weight : 304.37 g/mol
  • IUPAC Name : N-(2-ethylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide

Antimicrobial Activity

Research indicates that compounds featuring thiazole or triazine moieties often exhibit antimicrobial properties. Studies have shown that derivatives of triazines can effectively inhibit bacterial growth. For instance, this compound has been evaluated for its efficacy against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest a moderate antimicrobial effect, warranting further investigation into structure-activity relationships (SAR).

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Case Study: Apoptosis Induction
In a study assessing the compound's effects on MCF7 cells:

  • Concentration Range : 10 µM to 100 µM.
  • Observation Period : 24 hours.
  • Results :
    • Significant increase in apoptotic cells at concentrations above 50 µM.
    • Mechanism of action appears to involve the activation of caspase pathways.
Concentration (µM) % Apoptosis Induced
1015%
5045%
10070%

Structure Activity Relationship (SAR)

The SAR analysis of related compounds suggests that the presence of the thio group and the specific arrangement of substituents on the phenyl ring significantly influence biological activity. For example:

  • Compounds with electron-donating groups on the phenyl ring tend to exhibit enhanced activity.
  • The methyl group at position 6 of the triazine ring appears crucial for maintaining potency.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to analogs with modifications in the phenyl substituent or triazinone ring (Table 1). Key differences include:

  • Substituent position and type: The 2-ethylphenyl group distinguishes it from analogs with 4-butylphenyl (CAS 872629-51-1), 4-nitrophenyl (CAS 577754-32-6), or 2-cyanophenyl (CAS 313481-39-9) groups .
  • Triazinone modifications: The 6-methyl-5-oxo-4,5-dihydrotriazin-3-yl group is conserved in all analogs, but substituents like bromine or additional rings (e.g., indole in ) alter electronic and steric profiles .

Table 1. Structural and Molecular Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
N-(2-ethylphenyl)-2-((6-methyl-5-oxo-4,5-dihydrotriazin-3-yl)thio)acetamide* 2-ethylphenyl C₁₄H₁₆N₄O₂S 304.37 Moderate lipophilicity
N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydrotriazin-3-yl)thio)acetamide 4-butylphenyl C₁₆H₂₀N₄O₂S 332.40 Increased lipophilicity
N-(4-nitrophenyl)-2-((6-methyl-5-oxo-4,5-dihydrotriazin-3-yl)thio)acetamide 4-nitrophenyl C₁₂H₁₁N₅O₄S 321.31 High polarity due to nitro group
N-(2-cyanophenyl)-2-((6-methyl-5-oxo-4,5-dihydrotriazin-3-yl)thio)acetamide 2-cyanophenyl C₁₃H₁₁N₅O₂S 301.32 Enhanced hydrogen bonding potential

*Calculated values for the target compound based on structural similarity.

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